3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methoxyphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the reaction of an imine with a ketene. The imine can be synthesized from the corresponding amine and aldehyde or ketone.
Introduction of Substituents: The chlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong nucleophiles.
Amination: The amino group can be introduced through amination reactions, which may involve the use of ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one: Similar structure but lacks the chlorophenyl group.
3-Amino-4-(2-chlorophenyl)-1-phenylazetidin-2-one: Similar structure but lacks the methoxyphenyl group.
3-Amino-4-(2-chlorophenyl)-1-(4-hydroxyphenyl)azetidin-2-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
3-Amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O2 |
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Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-11-8-6-10(7-9-11)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3 |
InChI Key |
XDFWWVXTHIBXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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